molecular formula C34H27N B14440269 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline CAS No. 74296-07-4

4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline

Cat. No.: B14440269
CAS No.: 74296-07-4
M. Wt: 449.6 g/mol
InChI Key: HNOCXIWXNAZTRR-UHFFFAOYSA-N
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Description

4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as toluene or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce halogenated anthracene derivatives .

Mechanism of Action

The mechanism of action of 4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with electron-rich and electron-deficient sites, leading to changes in the compound’s electronic structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Anthracen-9-YL)-N,N-bis(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring high thermal stability and blue emission with a high quantum yield .

Properties

CAS No.

74296-07-4

Molecular Formula

C34H27N

Molecular Weight

449.6 g/mol

IUPAC Name

N-(4-anthracen-9-ylphenyl)-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C34H27N/c1-24-11-17-29(18-12-24)35(30-19-13-25(2)14-20-30)31-21-15-26(16-22-31)34-32-9-5-3-7-27(32)23-28-8-4-6-10-33(28)34/h3-23H,1-2H3

InChI Key

HNOCXIWXNAZTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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